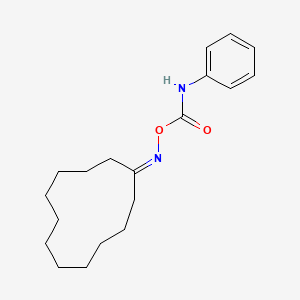
N,N'-1,4-phenylenebis(2-nitrobenzenesulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,4-phenylenebis(2-nitrobenzenesulfonamide), also known as PNBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N,N'-1,4-phenylenebis(2-nitrobenzenesulfonamide) involves the binding of the compound to the active site of enzymes. This binding inhibits the activity of the enzyme, which can lead to a variety of biochemical and physiological effects. The exact mechanism of action may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
N,N'-1,4-phenylenebis(2-nitrobenzenesulfonamide) has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which can lead to a decrease in cholesterol levels. It has also been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which can lead to a decrease in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N'-1,4-phenylenebis(2-nitrobenzenesulfonamide) in lab experiments is its ability to selectively bind to specific enzymes. This makes it a useful tool for studying the structure and function of enzymes, as well as for developing new drugs that target specific enzymes. However, one of the limitations of using N,N'-1,4-phenylenebis(2-nitrobenzenesulfonamide) is its potential toxicity. It is important to use caution when handling N,N'-1,4-phenylenebis(2-nitrobenzenesulfonamide) and to follow proper safety protocols.
Zukünftige Richtungen
There are many future directions for the use of N,N'-1,4-phenylenebis(2-nitrobenzenesulfonamide) in scientific research. One potential application is in the development of new drugs that target specific enzymes. Another potential application is in the study of enzyme regulation and signaling pathways. Additionally, N,N'-1,4-phenylenebis(2-nitrobenzenesulfonamide) could be used as a tool to study the structure and function of other biomolecules, such as nucleic acids and proteins. Overall, the potential applications of N,N'-1,4-phenylenebis(2-nitrobenzenesulfonamide) in scientific research are vast and varied.
Synthesemethoden
The synthesis of N,N'-1,4-phenylenebis(2-nitrobenzenesulfonamide) involves the reaction of 4-nitrobenzenesulfonyl chloride with 1,4-phenylenediamine in the presence of a base. The reaction results in the formation of N,N'-1,4-phenylenebis(2-nitrobenzenesulfonamide) as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N,N'-1,4-phenylenebis(2-nitrobenzenesulfonamide) has been widely used in scientific research as a tool to study the binding of proteins and other biomolecules. It has been shown to bind to the active site of enzymes and inhibit their activity. This property has been used to study the structure and function of enzymes, as well as to develop new drugs that target specific enzymes.
Eigenschaften
IUPAC Name |
2-nitro-N-[4-[(2-nitrophenyl)sulfonylamino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O8S2/c23-21(24)15-5-1-3-7-17(15)31(27,28)19-13-9-11-14(12-10-13)20-32(29,30)18-8-4-2-6-16(18)22(25)26/h1-12,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDRJNJTSLAFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-(3-fluorobenzyl)-1,4-diazepane](/img/structure/B5126826.png)


![2,6-dimethoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5126846.png)
![methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate](/img/structure/B5126855.png)

![N-[3-(3-chlorophenoxy)propyl]-1-butanamine](/img/structure/B5126873.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5126880.png)
![N-[2-(3-methoxyphenyl)ethyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B5126886.png)
![9-[4-(4-bromophenoxy)butyl]-9H-carbazole](/img/structure/B5126894.png)


![3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B5126924.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5126928.png)